Product packaging for Swainsonine, synthetic(Cat. No.:)

Swainsonine, synthetic

Cat. No.: B7804119
M. Wt: 173.21 g/mol
InChI Key: FXUAIOOAOAVCGD-DCDLSZRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Swainsonine (B1682842) as an Indolizidine Alkaloid in Chemical Biology

Swainsonine is a polyhydroxylated indolizidine alkaloid, a class of natural products characterized by a fused five- and six-membered nitrogen-containing ring system. rjptonline.org Its structure, featuring four stereogenic centers, makes it a challenging and intriguing target for synthetic chemists. rjptonline.org In the realm of chemical biology, swainsonine is primarily recognized as a potent inhibitor of glycosidases, specifically Golgi α-mannosidase II and lysosomal α-mannosidase. rjptonline.orgwikipedia.org This inhibitory action disrupts the normal processing of N-linked glycoproteins, making it an invaluable molecular probe for studying the intricate pathways of glycoprotein (B1211001) synthesis and modification. rjptonline.orgwikipedia.org The ability to mimic the transition state of glycoside cleavage allows swainsonine to bind tightly to the active sites of these enzymes, effectively blocking their function. biorxiv.org This targeted inhibition has profound implications for cellular processes and has spurred extensive research into its potential therapeutic applications.

Significance of Synthetic Approaches in Glycobiology Research

The field of glycobiology, which investigates the structure, biosynthesis, and biological roles of carbohydrates, has been significantly advanced by the availability of synthetic glycosidase inhibitors like swainsonine. irbbarcelona.org Synthetic approaches are crucial because they provide access to quantities of the natural product that may be difficult to obtain from its natural sources, such as certain plants and fungi. researchgate.netresearchgate.net More importantly, chemical synthesis allows for the creation of structural analogues of swainsonine. researchgate.netrsc.org By systematically modifying the swainsonine scaffold, researchers can probe the structure-activity relationships of the molecule, leading to a deeper understanding of how it interacts with its target enzymes. rsc.org This ability to create "designer" molecules is a cornerstone of modern chemical biology and is essential for developing more potent and selective inhibitors. frontiersin.org Furthermore, synthetic strategies can be designed to produce either enantiomer of swainsonine, which is critical as the different stereoisomers can exhibit distinct biological activities. nih.gov For instance, L-swainsonine has been shown to be a potent inhibitor of naringinase, an L-rhamnosidase enzyme. nih.gov

Historical Development of Swainsonine Synthesis Research

The first total syntheses of swainsonine were reported in 1984 by several research groups, including those of Richardson, Fleet, Suami, and Sharpless. nih.gov These initial routes often utilized carbohydrates as chiral starting materials. nih.gov Over the decades, the synthetic community has developed more than 50 distinct total syntheses of swainsonine, a testament to its enduring importance and the challenges it presents. researchgate.netrsc.org Research has focused on improving the efficiency and practicality of these syntheses. For example, Cha's route is noted for its brevity (8 steps), while Pearson's synthesis is recognized for its scalability, allowing for the production of multigram quantities. nih.gov

A variety of synthetic strategies have been employed, including:

Chiron approach: Utilizing readily available chiral molecules like sugars or amino acids as starting materials. wikipedia.org

De novo synthesis: Building the molecule from achiral precursors, often employing asymmetric reactions to establish the correct stereochemistry. nih.gov

Chemoenzymatic synthesis: Combining chemical reactions with enzymatic transformations to achieve high stereoselectivity and efficiency. nih.govkib.ac.cn

Key reactions that have been instrumental in the synthesis of swainsonine include the Noyori reduction, Achmatowicz rearrangement, and ring-closing metathesis. irbbarcelona.orgnih.gov The continuous evolution of synthetic methodologies has not only made swainsonine more accessible for biological studies but has also driven innovation in the field of organic synthesis.

Detailed Research Findings

The pursuit of efficient and stereoselective syntheses of swainsonine has led to a wealth of innovative chemical strategies. Below are some notable examples of total syntheses, highlighting the diversity of approaches and the continuous efforts to improve synthetic efficiency.

Starting MaterialKey Reactions/StrategyNumber of StepsOverall YieldReference
Furan (B31954)Noyori reduction, Achmatowicz rearrangement, palladium-catalyzed glycosylation1317% nih.gov
Enantiomerically enriched 2,3-epoxy-4-penten-1-olRing-closing metathesis (RCM)-- irbbarcelona.org
D-Serine derivativeStereoselective dihydroxylation-- rjptonline.org
L-Glutamic acidIntramolecular cyclization of an α-sulfinyl carbanion1011.8% rsc.org
Commercially available achiral precursorsOrganocatalyzed aldolization, reductive amination924% rsc.org

These examples underscore the ingenuity of synthetic chemists in devising routes to this complex natural product. The development of enantioselective methods, such as the one reported by Saicic and co-workers, which starts from achiral materials and utilizes organocatalysis, represents a significant advancement in the field. rsc.org Similarly, the use of powerful reactions like ring-closing metathesis has enabled more concise and efficient synthetic pathways. irbbarcelona.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B7804119 Swainsonine, synthetic

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,8R)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7?,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUAIOOAOAVCGD-DCDLSZRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C(C(CN2C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2[C@@H]([C@@H](CN2C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Swainsonine and Its Analogues

Overview of Total Synthesis Approaches

The quest to synthesize swainsonine (B1682842) has spurred the development of a wide array of synthetic methodologies. These approaches can be broadly categorized into early, foundational routes that established the feasibility of its synthesis and more contemporary strategies that often showcase new reagents and concepts in asymmetric synthesis.

Early Synthetic Routes and Foundational Contributions

The first total synthesis of (-)-swainsonine was a landmark achievement that opened the door for numerous subsequent approaches. These initial forays into swainsonine synthesis were crucial in establishing key bond disconnections and strategic considerations for assembling the bicyclic indolizidine core with the correct stereochemistry. A significant number of the early syntheses utilized a chiron approach, leveraging the inherent chirality of readily available starting materials such as sugars and amino acids.

One of the pioneering syntheses, reported in 1984, demonstrated the feasibility of constructing the swainsonine molecule. These early efforts often involved multi-step sequences and laid the groundwork for future refinements in efficiency and stereocontrol. The challenges presented by the four chiral centers in swainsonine made it a prominent target for synthetic chemists, leading to the exploration of various strategies to control the relative and absolute stereochemistry of the molecule.

Contemporary Methodologies for Total Synthesis (2005-2020)

A review of the literature from this period highlights a variety of powerful reactions being employed. For instance, in 2006, a new enantioselective synthesis was developed that utilized a Noyori asymmetric reduction of an acylfuran as a key step to introduce the desired chirality. This 13-step synthesis commenced from furan (B31954) and γ-butyrolactone.

Chiral Pool-Based Syntheses

The use of the chiral pool, which involves employing readily available enantiopure natural products as starting materials, has been a cornerstone of swainsonine synthesis. This strategy elegantly solves the challenge of establishing the correct absolute stereochemistry from the outset. Carbohydrates and amino acids have proven to be particularly fruitful chiral precursors.

Utilization of D-Erythronolactone as a Chiral Precursor

D-Erythronolactone has served as a versatile chiral starting material for the asymmetric synthesis of (-)-swainsonine. A formal synthesis reported in 2013 commenced from a lactone intermediate derived from D-erythronolactone. The synthetic sequence involved a one-pot reduction with DIBAL-H followed by a Wittig reaction to furnish an olefin derivative. Subsequent isomerization and a series of transformations including Swern oxidation, another Wittig reaction, and chemoselective reduction were employed to construct a key intermediate. This intermediate was then carried forward to complete the formal synthesis of (-)-swainsonine.

Key Transformation Reagents Outcome
Reduction-WittigDIBAL-H, Wittig reagentOlefin derivative
IsomerizationAIBN, PhSHSingle trans olefin
Oxidation-WittigSwern oxidation, Wittig reagentα,β-unsaturated ester
Chemoselective ReductionNaBH4Saturated ester

Approaches Derived from D-Serine

The chiral amino acid D-serine has also been effectively utilized as a starting point for the synthesis of swainsonine. A strategy developed in 2009 employed a chiral oxazoline (B21484) derived from D-serine. This approach featured a diastereoselective oxazoline formation, dihydroxylation, and a stereocontrolled allylation to construct the core structure of swainsonine. The synthesis progressed through a key piperidine (B6355638) intermediate, demonstrating the utility of amino acid-derived building blocks in natural product synthesis.

Other Carbohydrate Precursors in Synthetic Pathways

The synthesis of swainsonine often leverages the inherent chirality of carbohydrates, which serve as versatile starting materials. Beyond the more common mannose-based routes, other carbohydrates such as D-glucose, D-tartaric acid, D-malic acid, and their derivatives have been successfully employed, demonstrating the flexibility of chiral pool strategies.

These examples highlight the utility of various carbohydrates as foundational building blocks for the stereocontrolled synthesis of complex natural products like swainsonine.

Starting MaterialKey Features of SynthesisReference(s)
D-Glucose derivativeUtilizes methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride; incorporates all chiral centers intact. rsc.org, rsc.org
D-ErythronolactoneServes as the precursor in a 15-step synthesis. researchgate.net
2,3-O-isopropylidene-D-erythroseStarting material for a 12-step total synthesis with a 28% overall yield. nih.gov, acs.org, nih.gov

De Novo Asymmetric Syntheses (Non-Chiral Pool Approaches)

De novo syntheses of swainsonine build the chiral centers of the molecule from achiral or prochiral starting materials, rather than relying on a pre-existing chiral scaffold from the chiral pool. These methods offer significant flexibility and are crucial for accessing both natural and unnatural enantiomers of the target molecule.

Sharpless Epoxidation-Based Strategies for Chirality Induction

The Sharpless asymmetric epoxidation is a powerful and widely used reaction in organic synthesis to create chiral epoxides from primary and secondary allylic alcohols with high enantioselectivity. wikipedia.orgorganic-chemistry.org This reaction employs a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate ligand, with tert-butyl hydroperoxide as the oxidant. wikipedia.orgorganic-chemistry.org Its reliability has made it a cornerstone in the synthesis of numerous complex natural products, including swainsonine. wikipedia.orgnih.govscripps.edu

In the context of swainsonine synthesis, the Sharpless epoxidation is used to establish key stereocenters early in the synthetic sequence. For instance, a non-chiral pool route to (-)-swainsonine uses this reaction to induce the initial chirality. nih.gov The resulting chiral epoxy-alcohol is a versatile intermediate that can be further elaborated to construct the indolizidine core. wikipedia.orgacs.org One reported total synthesis of (-)-swainsonine was based on the use of an enantiomerically pure epoxy-alcohol, specifically (2R,3R)-4-benzyloxy-2,3-epoxy-butan-1-ol, which was obtained from the asymmetric epoxidation of the corresponding E-allylic alcohol.

Asymmetric [2+2] Cycloaddition Methodologies

An efficient and highly stereoselective approach to synthesizing (-)-swainsonine involves an asymmetric [2+2] cycloaddition reaction as the key step. acs.orgnih.govacs.org This strategy utilizes the cycloaddition of dichloroketene (B1203229) to a chiral enol ether, which generates a dichlorocyclobutanone intermediate with excellent diastereoselectivity (approximately 95%). acs.org

This common intermediate serves as a versatile precursor for various polyhydroxylated indolizidine alkaloids. acs.orgacs.org The synthesis proceeds through a sequence of reactions including a Beckmann ring expansion to form a pyrrolidinone, followed by dechlorination. acs.org This methodology has been successfully applied to the multigram-scale synthesis of not only (-)-swainsonine but also (+)-6-epicastanospermine, demonstrating its robustness and general applicability. acs.orgnih.govacs.org

Key ReactionReactantsIntermediateKey FeaturesReference(s)
Asymmetric [2+2] CycloadditionDichloroketene and a chiral enol etherDichlorocyclobutanoneHigh diastereoselectivity (~95%); provides a common intermediate for multiple indolizidine alkaloids. acs.org, nih.gov, acs.org

Vinyl Epoxide Aminolysis and Ring-Closing Metathesis Sequences

A de novo asymmetric synthesis of (-)-swainsonine has been developed that hinges on a sequence involving vinyl epoxide aminolysis and ring-closing metathesis (RCM). nih.gov Chirality is initially introduced into the molecule via a Sharpless epoxidation. nih.gov The key steps of this synthetic route are:

Vinyl Epoxide Aminolysis: This step involves the ring-opening of a chiral vinyl epoxide with an amine. This reaction is crucial for introducing the nitrogen atom and setting up the stereochemistry of the subsequent pyrrolidine (B122466) ring. nih.govmdpi.com

Ring-Closing Metathesis (RCM): After the aminolysis and subsequent N-allylation, RCM is employed to construct the second ring of the indolizidine core. nih.govacs.org This powerful reaction, often utilizing a Grubbs catalyst, forms a carbon-carbon double bond to create a cyclic structure. acs.orgnih.gov

The synthesis is completed by an intramolecular N-alkylation to form the final indolizidine ring system and a highly diastereoselective cis-dihydroxylation to install the remaining hydroxyl groups. nih.gov This strategy proved flexible enough to also allow for the synthesis of diastereomers of swainsonine, such as (+)-1,2-di-epi-swainsonine and (+)-1,2,8-tri-epi-swainsonine. nih.gov

Intramolecular Reductive Amination and Alkylation Approaches

Intramolecular reductive amination and alkylation are powerful strategies for the construction of the heterocyclic core of swainsonine. These methods typically involve the formation of the indolizidine ring system in a single, efficient step from a linear precursor.

One de novo enantioselective synthesis of both D- and L-swainsonine employs a one-pot transformation to install the indolizidine ring. nih.gov This key sequence involves the hydrogenolysis of an azide (B81097) to form a primary amine and the simultaneous removal of a benzyl (B1604629) protecting group. The resulting amino alcohol then undergoes an intramolecular reductive amination to form the bicyclic core of swainsonine. nih.gov

Another approach utilizes a triple-reductive amination strategy, which has been applied to the synthesis of both castanospermine (B190763) and swainsonine. nih.gov This method demonstrates the feasibility of using complex carbohydrate-derived tricarbonyl precursors to construct the indolizidine framework. nih.gov Additionally, intramolecular N-alkylation is a key step in other synthetic routes, serving to close the final ring of the indolizidine structure. nih.gov

MethodKey TransformationPrecursor TypeReference(s)
One-Pot Hydrogenolysis/Reductive AminationAzide reduction and intramolecular cyclization.Linear azido-sugar derivative. nih.gov
Triple Reductive AminationCyclization of a tricarbonyl precursor with an amine source.Allylated monosaccharide derivative. nih.gov
Intramolecular N-AlkylationFinal ring closure to form the indolizidine system.Functionalized pyrrolidine or piperidine. nih.gov

Nitrenium Ion-Mediated Bis-Cyclofunctionalization in Total Synthesis

The core of this approach is the simultaneous formation of the pyrrolidine ring and the crucial C-8/C-8a stereodiad through a diastereoselective bis-cyclization of an unsaturated O-alkyl hydroxamate. nih.govnih.govacs.org This reaction is believed to proceed through several key steps:

Generation of a singlet acylnitrenium ion.

Diastereoselective addition of this ion to a pendant alkene, forming an N-acyl-N-alkoxyaziridinium ion.

Intramolecular capture of this highly reactive intermediate. nih.govnih.gov

This azide-free synthesis culminates in the formation of the indolizidine ring system via an Appel reaction, where selective bromination of a primary alcohol is followed by spontaneous cyclization. nih.gov The final step involves the removal of the acetonide protecting group to yield (-)-swainsonine. nih.gov

Integration of Noyori Reduction and Achmatowicz Rearrangement

A highly effective de novo asymmetric synthesis for both D- and L-swainsonine utilizes the sequential application of a Noyori asymmetric reduction and an Achmatowicz rearrangement. york.ac.uk This strategy commences with achiral materials, furan and γ-butyrolactone, to construct the core of the swainsonine molecule. The key steps involve the creation of a furyl ketone, which is then subjected to asymmetric reduction to establish the initial and crucial stereocenter. york.ac.uk

The synthesis begins by treating γ-butyrolactone with 2-lithiofuran (B141411) to produce a furyl ketone. york.ac.uk The primary alcohol of this ketone is protected, yielding an acylfuran precursor. york.ac.uk This precursor undergoes a modified Noyori asymmetric reduction, affording a chiral furyl alcohol with high enantiomeric purity (>96% ee). york.ac.uk This step is pivotal as it dictates the absolute stereochemistry of the final swainsonine enantiomer. york.ac.uk

Following the establishment of chirality, the furyl alcohol is exposed to Achmatowicz rearrangement conditions (NBS in THF/H₂O), which accomplishes an oxidative ring expansion of the furan ring into a six-membered pyranone. york.ac.uk This pyranone serves as a versatile intermediate for subsequent transformations. york.ac.uk This combination of reactions provides an efficient pathway to a key chiral building block from simple, non-chiral starting materials. york.ac.uk

Table 1: Key Transformations in the Noyori-Achmatowicz Strategy This table is interactive and can be sorted by clicking on the headers.

Step Starting Material Key Reagents Product Yield Enantiomeric Excess (ee)
1. Ketone Formation γ-butyrolactone, 2-lithiofuran THF Furyl ketone 74% N/A
2. Noyori Reduction Acylfuran Modified Noyori catalyst Chiral furyl alcohol 89% >96%

| 3. Achmatowicz Rearrangement | Chiral furyl alcohol | NBS, THF/H₂O | Pyranone intermediate | 84% | N/A |

Palladium-Catalyzed Glycosylation in Complex Synthetic Architectures

In the synthesis of swainsonine, palladium-catalyzed reactions, particularly for glycosylation, have proven instrumental in forming key C-O bonds with a high degree of stereocontrol. york.ac.uk Following the Achmatowicz rearrangement, the resulting pyranone intermediate is elaborated using a diastereoselective palladium-catalyzed glycosylation. york.ac.ukresearchgate.net This reaction is critical for installing the necessary stereochemistry at other positions of the heterocyclic core. york.ac.uk

The process involves the coupling of the pyranone, often after protection of its anomeric alcohol, with an alcohol like benzyl alcohol. york.ac.uk This is achieved in the presence of a palladium(0) catalyst and a phosphine (B1218219) ligand. york.ac.uk The reaction proceeds with high diastereoselectivity, yielding a single diastereomer of the benzylated pyranone in excellent yield. york.ac.uk This method showcases the utility of palladium catalysis in constructing complex natural product architectures by forming glycosidic linkages under mild conditions, a task that can be challenging using traditional methods. york.ac.uk

Asymmetric Lithiation-Trapping-Ring Expansion Strategies

A formal synthesis of (–)-swainsonine has been accomplished using a strategy centered on the asymmetric lithiation-trapping-ring expansion of N-Boc pyrrolidine. york.ac.uk This methodology allows for the conversion of a five-membered pyrrolidine ring into a six-membered piperidine structure, which is a key component of the swainsonine framework. york.ac.ukwhiterose.ac.uk The process begins with the deprotonation of N-Boc pyrrolidine using s-BuLi in the presence of a chiral diamine ligand. whiterose.ac.uknih.gov

The resulting chiral lithiated intermediate is then "trapped" with an electrophile. whiterose.ac.uk The subsequent ring expansion proceeds through the formation of an aziridinium (B1262131) ion intermediate, which is then opened to yield a substituted piperidine alcohol. york.ac.ukwhiterose.ac.uk This sequence effectively transforms a readily available starting material into a more complex, stereochemically defined building block necessary for the completion of the swainsonine synthesis. york.ac.uk

Stereocontrolled Synthesis and Enantiomeric Purity

The synthesis of swainsonine is a significant challenge due to the presence of four distinct chiral centers. researchgate.net Achieving high stereocontrol and enantiomeric purity is paramount and has been addressed through various sophisticated synthetic strategies. researchgate.net

Diastereoselective Transformations and Control

Control over the relative stereochemistry of swainsonine's hydroxyl groups and at the ring fusion is typically achieved through a series of highly diastereoselective reactions. Key transformations in many synthetic routes include Luche reductions and stereoselective dihydroxylations. york.ac.uk For instance, after the palladium-catalyzed glycosylation, a Luche reduction can be used to reduce a ketone with high selectivity. researchgate.net

Furthermore, the crucial manno-stereochemistry of the diol portion of swainsonine is often installed via a diastereoselective dihydroxylation of an allylic azide intermediate using reagents like osmium tetroxide (OsO₄) under Upjohn conditions. york.ac.uk The stereochemical outcome of these reactions is often directed by the existing stereocenters within the molecule, allowing for the precise construction of the final complex structure. york.ac.uk The success of a total synthesis often hinges on the high diastereoselectivity of these key transformations. york.ac.uk

Table 2: Examples of Diastereoselective Reactions in Swainsonine Synthesis This table is interactive and can be sorted by clicking on the headers.

Reaction Type Substrate Reagents Key Outcome Reference
Dihydroxylation Allylic azide OsO₄, NMO (Upjohn conditions) Installs manno-diol stereochemistry york.ac.uk
Reduction Pyranone intermediate Sodium borohydride, CeCl₃ (Luche reduction) Diastereoselective ketone reduction researchgate.net

| Allylation | Chiral precursor | TiCl₄ | Stereocontrolled C-C bond formation | researchgate.net |

Enantioselective Preparation of Both D- and L-Swainsonine

Access to both the natural D-swainsonine and its non-natural enantiomer, L-swainsonine, is of significant interest for biological evaluation. york.ac.uk De novo syntheses, which start from achiral precursors, are particularly powerful in this regard. The synthetic strategy employing the Noyori reduction is a prime example of a route that can be directed to produce either enantiomer. york.ac.uk

Formal Synthesis Approaches and their Significance

A formal synthesis is one in which a known intermediate, which has previously been successfully converted into the final natural product, is synthesized. These approaches are significant because they can establish a new, more efficient, or more versatile route to a complex molecule without needing to repeat the final steps of a previously established synthesis. researchgate.net For swainsonine, numerous formal syntheses have been reported, showcasing novel methodologies. rsc.orgunibo.it

The significance of these approaches lies in the validation of new synthetic methods. For example, a formal synthesis of swainsonine was achieved using a gold(III)-catalyzed allene (B1206475) cyclization, demonstrating the utility of this reaction in complex alkaloid synthesis. unibo.it Other formal syntheses have started from chiral pool precursors like D-mannose or D-arabinose, illustrating new ways to utilize these common starting materials. rsc.org By targeting a known intermediate, these formal syntheses contribute valuable new strategies and reactions to the field of organic synthesis, which can then be applied to other complex targets. researchgate.netrsc.org

Synthesis of Swainsonine Analogues and Epimers for Research Applications

The synthesis of analogues and epimers of swainsonine is a key area of research, providing valuable insights into the structural requirements for potent and selective glycosidase inhibition. By modifying the stereochemistry at different chiral centers or altering the core structure, researchers can probe the interactions between the inhibitor and the enzyme's active site.

Synthesis of Positional Epimers (e.g., 8a-epimer, 8,8a-diepimer)

Positional epimers of swainsonine, which differ in the stereochemical configuration at one or more of the chiral centers of the indolizidine ring, are of significant interest for understanding the impact of stereochemistry on biological activity.

The 8a-epimer of swainsonine has been synthesized from D-glycals through a process involving dihydroxylation, oxidative cleavage, and a double nucleophilic displacement as key steps to form the pyrrolidine precursors. rsc.org Another approach involves the use of a chiral aziridine (B145994) as a starting material for the stereoselective synthesis of (-)-8-epi-swainsonine. A tactical combination of organocatalyzed aldol (B89426) addition and reductive amination has also been employed to efficiently construct the chiral pyrrolidine core, leading to a highly efficient total synthesis of (+)-8-epi-swainsonine. bg.ac.rs

The 8,8a-diepimer of swainsonine has been stereoselectively synthesized from L-glutamic acid. elsevierpure.com A key step in this synthesis is a highly diastereoselective intramolecular conjugate addition. elsevierpure.com An alternative strategy utilizes an intramolecular 5-endo-trig aminopalladation of a β-hydroxy-γ-alkenylamine to efficiently construct the pyrrolidine ring, which is a crucial intermediate in the synthesis of (−)-8,8a-di-epi-swainsonine.

EpimerKey Synthetic StrategiesStarting Materials
8a-epi-swainsonine Dihydroxylation, oxidative cleavage, double nucleophilic displacementD-glycals
Organocatalyzed aldol reaction, intramolecular reductive aminationAchiral precursors
Palladium-catalyzed asymmetric hydroaminationAlkoxyallene
8,8a-diepimer-swainsonine Diastereoselective intramolecular conjugate additionL-glutamic acid
Intramolecular 5-endo-trig aminopalladationβ-hydroxy-γ-alkenylamine

Preparation of Open-Chain Analogues (e.g., 1,4-dideoxy-1,4-imino-D-mannitol)

Open-chain analogues of swainsonine, such as 1,4-dideoxy-1,4-imino-D-mannitol (DIM), represent the pyrrolidine core of the natural product and are valuable for studying the minimal structural requirements for glycosidase inhibition. rsc.org The synthesis of DIM and its N-substituted derivatives has been efficiently and stereoselectively achieved from D-mannose. rsc.org A key intermediate in this synthesis is 2,3:5,6-di-O-isopropylidene DIM. rsc.org This intermediate allows for the introduction of various substituents on the nitrogen atom, including alkyl, alkenyl, hydroxyalkyl, and aralkyl groups. rsc.org

These open-chain analogues, including 1,4-dideoxy-1,4-imino-D-talitol (the 8a-epimer analogue) and 1,4-dideoxy-1,4-imino-L-allitol (the 8,8a-diepimer analogue), have been shown to be weaker competitive inhibitors of lysosomal alpha-mannosidase compared to swainsonine itself. researchgate.net

Synthesis of Substituted Swainsonine Derivatives (e.g., C-5 substituted benzylswainsonine)

The synthesis of substituted swainsonine derivatives allows for the exploration of how modifications at various positions of the indolizidine ring affect biological activity. For instance, 5α-substituted swainsonine analogues have been synthesized via a Mannich reaction of an in situ generated (-)-swainsonine iminium ion intermediate. nih.gov These 5α-substituted analogues can be epimerized to their 5β-isomers in a protic solvent. nih.gov

Furthermore, 3-benzyloxymethyl analogues of swainsonine have been synthesized to investigate the impact of substitution at the C-3 position. researchgate.net The synthesis of C-3 branched swainsonine derivatives has been guided by the structure of human Golgi α-mannosidase II (hGMII) to develop potent and selective inhibitors. rsc.org

DerivativePosition of SubstitutionSynthetic Approach
5-Substituted SwainsonineC-5Stereoselective Mannich reaction
3-Benzyloxymethyl SwainsonineC-3Not specified in detail
C-3 Branched SwainsonineC-3Structure-guided design

Divergent and Convergent Synthetic Strategies for Analogue Libraries

The development of divergent and convergent synthetic strategies is essential for the efficient generation of libraries of swainsonine analogues for high-throughput screening. A divergent approach allows for the synthesis of multiple, structurally diverse compounds from a common intermediate. For instance, a concise and divergent total synthesis of (−)-swainsonine, (−)-7-alkyl swainsonines, and (−)-2,8a-diepilentiginosine has been achieved from a common chiral heterocyclic enaminoester intermediate in a five-step sequence. ucla.edu

Biomimetic divergent synthetic strategies have also been employed to generate libraries of indole-based natural products, a strategy that could be adapted for swainsonine analogues. nih.gov These strategies often rely on the identification of pluripotent synthetic starting points that can be elaborated into a variety of complex structures. nih.gov

Stereoisomers and Diastereomers (e.g., 1,2-di-epi-swainsonine, 1,2,8-tri-epi-swainsonine)

The synthesis of various stereoisomers and diastereomers of swainsonine is critical for a comprehensive understanding of its structure-activity relationships. An asymmetric synthesis of (−)-swainsonine, (+)-1,2-di-epi-swainsonine, and (+)-1,2,8-tri-epi-swainsonine has been reported, utilizing a non-chiral pool route that introduces chirality via a Sharpless epoxidation. acs.orgnih.gov Key steps in this synthetic strategy include vinyl epoxide aminolysis, ring-closing metathesis, and intramolecular N-alkylation to form the indolizidine ring, followed by a highly diastereoselective cis-dihydroxylation. acs.orgnih.gov

The synthesis of (-)-1,8-di-epi-swainsonine has also been achieved, further expanding the library of available stereoisomers for biological evaluation. tandfonline.com

Stereoisomer/DiastereomerKey Synthetic Features
(+)-1,2-di-epi-swainsonineSharpless asymmetric epoxidation, ring-closing metathesis, diastereoselective cis-dihydroxylation
(+)-1,2,8-tri-epi-swainsonineSharpless asymmetric epoxidation, ring-closing metathesis, diastereoselective cis-dihydroxylation
(-)-1,8-di-epi-swainsonineNot specified in detail

Synthetic Challenges and Future Directions in Chemical Synthesis of Swainsonine

Future directions in the chemical synthesis of swainsonine are likely to focus on the development of more efficient and scalable synthetic routes. This includes the exploration of novel catalytic methods and the use of readily available starting materials. nih.gov A significant goal is to develop synthetic strategies that allow for the late-stage diversification of the swainsonine scaffold, enabling the rapid generation of analogue libraries. Furthermore, the development of biocatalytic methods, leveraging enzymes from the swainsonine biosynthetic pathway, could offer a more sustainable and efficient approach to the synthesis of swainsonine and its derivatives. nih.govbiorxiv.org The insights gained from understanding the biosynthetic pathway, including the roles of various enzymes in hydroxylation and epimerization, could inspire novel chemoenzymatic synthetic strategies. biorxiv.orgbiorxiv.org

Mechanistic and Cellular Studies with Synthetic Swainsonine

Glycosidase Inhibition Mechanisms of Action

Swainsonine (B1682842) functions primarily by inhibiting a specific class of enzymes known as α-mannosidases. These enzymes are critical for both the maturation of glycoproteins in the Golgi apparatus and the catabolism of glycoconjugates in the lysosome. Swainsonine's ability to interfere with these processes stems from its structural similarity to the natural substrate of these enzymes.

Selective Inhibition of Golgi α-Mannosidase II (GMII)

Swainsonine is a potent inhibitor of Golgi α-mannosidase II (GMII), a key enzyme in the N-glycosylation pathway responsible for the maturation of N-linked oligosaccharides on newly synthesized glycoproteins. researchgate.net GMII is a class II α-mannosidase that catalyzes the removal of the α-1,3- and α-1,6-linked mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate. nih.gov This trimming step is essential for the subsequent addition of other sugars to form complex and hybrid N-glycans. cornell.edu

By inhibiting GMII, swainsonine effectively halts the conversion of high-mannose oligosaccharides into complex-type glycans. nih.gov The inhibition is highly potent, with reported inhibition constants (Ki) in the nanomolar range. nih.gov This specific blockade has made swainsonine an invaluable chemical tool for studying the roles of complex N-glycans in various cellular processes and a potential therapeutic agent. nih.gov

Inhibition of Lysosomal α-Mannosidase

In addition to its effects on the Golgi apparatus, swainsonine is also a powerful inhibitor of lysosomal α-mannosidase. nih.govrsc.orgresearchgate.net This enzyme is involved in the catabolism and degradation of glycoproteins within the lysosome. cornell.edu The inhibition of lysosomal α-mannosidase by swainsonine leads to the accumulation of mannose-rich oligosaccharides within the lysosomes, mimicking the genetic lysosomal storage disease α-mannosidosis. researchgate.netcornell.edu This effect is a direct consequence of the enzyme's inability to break down glycoproteins, leading to cellular vacuolization as undigested material builds up. imrpress.com The inhibition is reversible and directed at the enzyme's active site. rsc.orgresearchgate.net

Comparative Analysis of Differential Specificity and Selectivity

While swainsonine inhibits both Golgi α-mannosidase II and lysosomal α-mannosidase, it exhibits a degree of differential selectivity. Research indicates that swainsonine's inhibitory action on GMII is approximately tenfold stronger than its effect on the lysosomal α-mannosidase. cornell.edubiorxiv.org However, this selectivity is not absolute. The active sites of both enzymes share significant structural and chemical similarities, which explains why a potent inhibitor like swainsonine can effectively target both.

This co-inhibition of the lysosomal enzyme is responsible for some of the toxic side effects observed in animals consuming swainsonine-containing plants, leading to an induced lysosomal storage disease. cornell.edu The lack of perfect selectivity has driven research into developing synthetic analogues of swainsonine that could offer more specific inhibition of GMII for therapeutic applications, aiming to minimize the effects on lysosomal function.

Quantitative Analysis of Competitive Inhibition Kinetics (e.g., Ki values)

Swainsonine acts as a tight-binding, reversible competitive inhibitor of both Golgi and lysosomal α-mannosidases. rsc.org Kinetic studies have quantified its high affinity for these enzymes. The inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, is a key measure of its potency. For Golgi α-mannosidase II, swainsonine demonstrates particularly strong inhibition.

EnzymeSource/ModelInhibition Constant (Ki) / IC₅₀
Golgi α-Mannosidase II (GMII)Drosophila melanogaster20–50 nM nih.gov
Golgi α-Mannosidase II (GMII)Jack Bean α-Mannosidase (model)0.1 - 0.4 µM (IC₅₀)
Lysosomal α-MannosidaseGeneralInhibition is ~10-fold weaker than for GMII cornell.edubiorxiv.org

The data indicates that swainsonine inhibits GMII at nanomolar concentrations, highlighting its potency. The competitive nature of the inhibition means that swainsonine binds to the same active site as the natural mannose-containing substrate, directly competing with it.

Elucidation of Transition State Mimicry in Enzymatic Binding

The potent inhibitory activity of swainsonine is attributed to its ability to act as a transition state mimic. researchgate.netcornell.edu Glycosidase-catalyzed reactions proceed through a high-energy, short-lived transition state that has a significant oxocarbenium ion character. The structure of swainsonine, particularly its protonated form at the low pH of the Golgi and lysosomal compartments, closely resembles the geometry and charge distribution of this mannosyl cation intermediate. cornell.edu

The polyhydroxylated indolizidine ring of swainsonine mimics the shape of the mannose sugar, while the protonated nitrogen atom mimics the positive charge of the oxocarbenium ion. cornell.edu This structural and electronic similarity allows swainsonine to bind to the enzyme's active site with much higher affinity than the actual substrate, effectively blocking the enzyme and preventing it from completing its catalytic cycle. researchgate.net

Impact on Glycoprotein (B1211001) Processing Pathways

The primary cellular consequence of swainsonine's inhibition of Golgi α-mannosidase II is the profound alteration of the N-linked glycoprotein processing pathway. cornell.edunih.gov In the normal pathway, high-mannose oligosaccharides attached to newly synthesized proteins are sequentially trimmed by various mannosidases, including GMII, before complex sugars are added.

By inhibiting GMII, swainsonine prevents the removal of α-1,3 and α-1,6 mannose residues. nih.gov This blockage causes the processing pathway to be diverted, resulting in a dramatic decrease in the synthesis of complex-type N-glycans and a corresponding accumulation of incomplete, hybrid-type oligosaccharides. nih.gov Cells treated with swainsonine exhibit a cell surface rich in these aberrant high-mannose and hybrid structures. nih.gov This altered cell-surface glycosylation can impact a wide range of cellular functions, including cell-cell recognition, adhesion, and receptor signaling, which underlies swainsonine's observed anti-metastatic properties in cancer research. nih.gov

Alterations in N-Linked Oligosaccharide Biosynthesis and Maturation

Synthetic swainsonine is a potent inhibitor of key enzymes involved in the processing of asparagine (N)-linked glycoproteins. nih.govcornell.edunih.gov Its primary mechanism of action involves the inhibition of Golgi α-mannosidase II, an essential enzyme in the maturation of N-linked oligosaccharides. nih.gov This inhibition disrupts the normal biosynthetic pathway that converts high-mannose oligosaccharides into complex-type oligosaccharides. nih.gov

In the presence of swainsonine, the trimming of mannose residues from the precursor oligosaccharide is halted. nih.gov Specifically, the removal of α-1,3- and α-1,6-linked mannose residues is blocked. nih.gov This leads to a significant decrease in the synthesis of complex-type glycopeptides and a corresponding increase in the accumulation of high-mannose and hybrid-type oligosaccharides. nih.gov Studies in various cell lines, including Madin-Darby canine kidney (MDCK) and Chinese hamster ovary (CHO) cells, have demonstrated this shift in glycan profiles upon treatment with swainsonine. nih.gov The resulting glycoproteins display altered surface glycans, which can be observed through increased binding of lectins like concanavalin (B7782731) A, which specifically recognizes high-mannose structures. nih.gov

In HepG2 cells, treatment with swainsonine led to the appearance of unique fucosylated hybrid-type and fucosylated M5 (M5F) N-glycans, highlighting the specific and significant alterations in the N-glycan profile induced by the compound. nih.gov

Effects on Trimannose Core Formation and Processing

The formation and processing of the trimannose core (Man3GlcNAc2) of N-linked oligosaccharides are significantly affected by synthetic swainsonine. The core structure, consisting of three mannose and two N-acetylglucosamine residues, is a crucial intermediate in the maturation of all N-linked glycans. Swainsonine's inhibition of Golgi α-mannosidase II directly interferes with the processing of this core. nih.gov

Following the initial trimming of glucose and some mannose residues in the endoplasmic reticulum and early Golgi, the Man5GlcNAc2 intermediate is acted upon by N-acetylglucosaminyltransferase I (GlcNAcT-I) to form GlcNAcMan5GlcNAc2. Golgi α-mannosidase II then normally removes two terminal mannose residues to create the trimannose core, a prerequisite for the subsequent addition of other sugars to form complex oligosaccharides. By inhibiting Golgi α-mannosidase II, swainsonine prevents the removal of these two mannose residues. nih.gov This blockade results in the accumulation of hybrid structures, which contain elements of both high-mannose and complex-type glycans, as the cell attempts to further process the stalled intermediate. researchgate.net

Influence on Glycoprotein Catabolism and Turnover

Synthetic swainsonine influences the catabolism and turnover of glycoproteins, primarily due to its inhibitory effects on both Golgi α-mannosidase II and lysosomal α-mannosidase. cornell.edunih.gov The inhibition of lysosomal α-mannosidase disrupts the normal degradation of glycoproteins within the lysosome, leading to the accumulation of partially processed oligosaccharides. cornell.edu

EnzymeTurnover ProcessControl (%)Swainsonine-Treated (%)
β-Galactosidase Secretion~40~60
Degradation~60~40
β-Glucuronidase Secretion~50~70
Degradation~50~30

This table summarizes the approximate percentage of total enzyme turnover attributed to secretion versus degradation in the absence (Control) and presence of swainsonine, based on data from studies in mouse peritoneal macrophages. nih.gov

Induction and Characterization of Oligosaccharide Accumulation

A hallmark of swainsonine's activity is the induction of intracellular and excreted oligosaccharide accumulation. cornell.edu This is a direct consequence of the inhibition of lysosomal α-mannosidase and Golgi α-mannosidase II, which are critical for the breakdown and processing of mannose-containing oligosaccharides. cornell.edu The accumulated oligosaccharides are typically mannose-rich and represent intermediates in the glycoprotein degradation pathway that cannot be further catabolized. cornell.edu

Detailed characterization of these accumulated oligosaccharides has been performed in animal models of swainsonine toxicosis. In one study, eleven distinct oligosaccharides were purified from the urine of sheep fed with Astragalus lentiginosus, a plant containing swainsonine. nih.gov These compounds were identified as belonging to two homologous series of high-mannose oligosaccharides. nih.gov The identification and quantification of these specific oligosaccharides provide biomarkers for swainsonine exposure and its metabolic effects. scispace.com

Oligosaccharide SeriesIdentified Structures
Series A α-D-Manp-(1→6)-β-D-Manp-(1→4)-D-GlcpNAc
α-D-Manp(1→3)-[α-D-Manp-(1→6)]-β-D-Manp-(1→4)-D-GlcpNAc
α-D-Manp-(1→2)-α-D-Manp(1→3)-[α-D-Manp-(1→6)]-β-D-Manp-(1→4)-D-GlcpNAc
α-D-Manp-(1→2)-α-D-Manp-(1→2)-α-D-Manp-(1→3)-[α-D-Manp-(1→6)]-β-D-Manp-(1→4)-D-GlcpNAc
Series B α-D-Manp-(1→6)-β-D-Manp-(1→4)-β-D-GlcpNAc-(1→4)-D-GlcpNAc
α-D-Manp-(1→3)-[α-D-Manp-(1→6)]-β-D-Manp-(1→4)-β-D-GlcpNAc-(1→4)-D-GlcpNAc
α-D-Manp(1→3)-α-D-Manp-(1→6)-β-D-Manp-(1→4)-β-D-GlcpNAc-(1→4)-D-GlcpNAc
α-D-Manp-(1→6)-α-D-Manp-(1→6)-β-D-Manp-(1→4)-β-D-GlcpNAc-(1→4)-D-GlcpNAc
α-D-Manp-(1→3)-α-D-Manp-(1→6)-[α-D-Manp-(1→3)]-β-D-Manp-(1→4)-β-D-GlcpNAc-(1→4)-D-GlcpNAc

This table lists some of the specific mannose-rich oligosaccharide structures identified in the urine of sheep with swainsonine toxicosis. nih.gov

Cellular and Subcellular Effects of Synthetic Swainsonine

Induction of Autophagy in Cellular Models

Numerous studies using various cellular models have demonstrated that synthetic swainsonine is an inducer of autophagy. researchgate.netnih.govnih.gov Autophagy, a cellular process for degrading and recycling cellular components, is initiated in response to swainsonine treatment. This has been observed in cell lines such as mouse hippocampal neurons (HT22) and renal tubular epithelial cells (TCMK-1). researchgate.netnih.govnih.gov

Endoplasmic Reticulum (ER) Stress Responses

Synthetic swainsonine has been shown to induce endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This accumulation triggers a cellular signaling pathway known as the unfolded protein response (UPR). nih.gov Studies have demonstrated that swainsonine treatment leads to a significant increase in the expression of ER stress markers, including polyubiquitinated proteins, Bip (also known as GRP78), and CHOP. frontiersin.orgnih.gov The UPR is a crucial mechanism for alleviating ER stress by reducing protein synthesis and facilitating the degradation of misfolded proteins. nih.gov

Research indicates that swainsonine-induced ER stress can lead to cytoplasmic vacuolization, a hallmark of a form of cell death known as paraptosis. frontiersin.orgnih.gov This process is associated with the dilation of the ER and is often accompanied by disturbances in intracellular calcium (Ca2+) homeostasis. frontiersin.org Swainsonine treatment has been observed to increase the cytoplasmic concentration of Ca2+, which is released from the ER when its structure is compromised. frontiersin.org The accumulation of misfolded proteins within the ER results in the dramatic expansion of ER cisterns, leading to extensive cytoplasmic vacuolization and eventual cell death. frontiersin.org

Furthermore, the UPR signaling pathway has been implicated in swainsonine-induced autophagy. nih.gov Studies have shown that swainsonine up-regulates the expression of key UPR and autophagy-related proteins such as GRP78, XBP1s, LC3-II/I, and ATG5. nih.gov The different branches of the UPR, including the PERK, ATF6, and IRE1α pathways, appear to regulate autophagy through distinct mechanisms. For instance, PERK and ATF6 are thought to modulate the expression of autophagy-related genes, while IRE1α may regulate these genes via the IRE1α-XBP1 pathway and also directly influence autophagy through the IRE1α-JNK signaling pathway. nih.gov

Table 1: Effects of Swainsonine on ER Stress Markers

Marker Effect of Swainsonine Treatment Reference
Polyubiquitinated proteins Drastic increase frontiersin.orgnih.gov
Bip (GRP78) Drastic increase frontiersin.orgnih.gov
CHOP Drastic increase frontiersin.orgnih.gov
Cytoplasmic Ca2+ Drastic increase frontiersin.org
XBP1s Upregulation nih.gov
LC3-II/I Upregulation nih.gov
ATG5 Upregulation nih.gov

Effects on Specific Glycoprotein Processing and Turnover (e.g., β-galactosidase, β-glucuronidase)

Synthetic swainsonine significantly alters the carbohydrate processing of lysosomal glycoproteins such as β-galactosidase and β-glucuronidase. nih.gov As an inhibitor of Golgi α-mannosidase II, swainsonine blocks the removal of α-1,3- and α-1,6-linked mannose residues, a critical step in the normal processing of N-linked oligosaccharides. nih.govcornell.edu This inhibition leads to the formation of glycoproteins with abnormal, hybrid-type oligosaccharide side chains instead of the usual complex-type structures. nih.gov

Despite these alterations in carbohydrate structure, studies on cultured mouse peritoneal macrophages have shown that swainsonine does not affect the relative rates of synthesis of the precursor forms of β-galactosidase and β-glucuronidase. nih.gov Furthermore, the translocation of these enzyme precursors from the Golgi apparatus to the lysosomes and their subsequent proteolytic processing into mature enzymes are not impaired by the presence of the abnormal oligosaccharide chains. nih.gov

However, swainsonine does have a discernible effect on the turnover of these enzymes. While the total cellular turnover, which includes both secretion and degradation, is not significantly affected, the proportion of the enzymes that are secreted from the cells is increased. nih.gov In the absence of swainsonine, secretion accounts for approximately 40% of the total turnover for β-galactosidase and 50% for β-glucuronidase. nih.gov In the presence of swainsonine, these proportions increase to about 60% and 70%, respectively. nih.gov

Table 2: Effect of Swainsonine on the Turnover of Lysosomal Enzymes

Enzyme Turnover Process Without Swainsonine With Swainsonine Reference
β-galactosidase Secretion (% of total turnover) ~40% ~60% nih.gov
β-glucuronidase Secretion (% of total turnover) ~50% ~70% nih.gov

Alterations in Cell Surface Glycoproteins and Lectin Binding Capacity

The inhibition of glycoprotein processing by synthetic swainsonine leads to significant changes in the composition of cell surface glycoproteins. nih.gov By blocking α-mannosidase II, swainsonine prevents the conversion of high-mannose oligosaccharides to complex-type oligosaccharides. nih.gov This results in a decrease in the amount of complex-type glycopeptides and a corresponding increase in high-mannose-type glycopeptides on the cell surface. nih.gov

These alterations in cell surface glycans can be detected by changes in the binding capacity of lectins, which are proteins that bind to specific carbohydrate structures. nih.gov Cells treated with swainsonine exhibit an increased capacity to bind concanavalin A, a lectin that recognizes mannose residues. nih.gov Similarly, swainsonine-treated cells show increased binding of Escherichia coli B886, a bacterium that adheres to high-mannose glycoproteins. nih.gov These findings provide evidence for the accumulation of high-mannose oligosaccharides on the cell surface following swainsonine treatment. nih.gov The structural changes in cell surface glycoproteins induced by swainsonine can, in turn, affect cell-cell adhesion and signaling. researchgate.net

Investigations into Protein Kinase C Activity Modulation

Research has shown that synthetic swainsonine can modulate the activity of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways. nih.gov In studies using murine peritoneal macrophages, treatment with swainsonine resulted in a substantial, up to four- to five-fold, increase in PKC activity. nih.gov This enhancement of PKC activity was inhibited by known PKC inhibitors such as H-7, D-sphingosine, and a monoclonal antibody specific for the active site of PKC. nih.gov

The mechanism by which swainsonine enhances PKC activity appears to be indirect and dependent on protein synthesis. nih.gov The elevation of PKC activity in swainsonine-treated cells occurs more slowly compared to agents that directly activate PKC, such as phorbol (B1677699) esters (PMA) or gamma-interferon (IFN-γ). nih.gov Furthermore, the increase in PKC activity can be blocked by inhibitors of RNA and protein synthesis, namely alpha-amanitine and cycloheximide, respectively. nih.gov These findings suggest that swainsonine's effect on PKC is not a direct activation but rather a process that requires the synthesis of new RNA and protein molecules. nih.gov The ability of swainsonine to selectively enhance PKC activity makes it a valuable tool for investigating PKC-mediated cellular events. nih.gov

Impact on Neural Stem Cell Proliferation and Differentiation in Research

Studies investigating the effects of synthetic swainsonine on the nervous system have revealed its impact on neural stem cell (NSC) proliferation and differentiation. uni.lu Research has shown that swainsonine can reduce the proliferation and survival of neural progenitor cells both in culture and in the hippocampus of adult mice. uni.lu This inhibitory effect on cell proliferation has been observed in neuro-2a cells, where swainsonine treatment led to a significant decrease in cell proliferation and an increase in apoptosis. uni.lu

In vivo studies have further demonstrated that oral administration of swainsonine to adult mice resulted in decreased proliferation of NSCs in the dentate gyrus of the hippocampus. uni.lu Additionally, maternal exposure to swainsonine during gestation and lactation has been found to impair the early postnatal development of the dentate gyrus in offspring. uky.edu This was evidenced by a reduction in the number of newborn cells and a decrease in the dendritic branching and total length of granule cells. uky.edu Swainsonine exposure also led to a downregulation of doublecortin (DCX) and synaptophysin (SYP) in the hippocampus, proteins that are crucial for neuronal migration and synaptic plasticity, respectively. uni.luresearchgate.net These findings suggest that swainsonine disrupts neurogenesis, which could contribute to the neurological symptoms observed in animals that consume swainsonine-containing plants. uni.luuky.edu

Studies on β1,6-Branching Synthesis in Specific Cell Types

Synthetic swainsonine's inhibition of Golgi α-mannosidase II has a direct impact on the branching of N-glycans, including the formation of β1,6-N-acetylglucosamine (β1,6-GlcNAc) branches. researchgate.net The processing of N-glycans is a sequential process, and the action of α-mannosidase II is a prerequisite for the subsequent addition of GlcNAc residues by N-acetylglucosaminyltransferases (GnTs), which create the branches of complex N-glycans. nih.gov By blocking the trimming of mannose residues, swainsonine effectively prevents the formation of the appropriate substrate for these GnTs, thereby inhibiting the synthesis of branched N-glycans. researchgate.net

Research has shown that reducing N-glycan branching by treating cells with swainsonine can have significant effects on cellular functions such as cell-cell adhesion. researchgate.net In Madin-Darby canine kidney (MDCK) cells, treatment with swainsonine, which prevents N-glycan branching, was found to tighten and stabilize cell-cell junctions. researchgate.net This suggests that the extent of N-glycan branching plays a role in regulating the strength of intercellular adhesion. researchgate.net The increased stability of adherens junctions in swainsonine-treated cells is thought to be due to a stronger association of the junctional complex with the cytoskeleton. researchgate.net

Structure Activity Relationship Sar Investigations of Synthetic Swainsonine and Analogues

Elucidation of Inhibitory Specificity and Potency toward Glycosidases

Synthetic swainsonine (B1682842) is a potent inhibitor of Golgi α-mannosidase II and lysosomal α-mannosidase. cornell.eduresearchgate.net Its inhibitory action stems from the indolizidine core structure, which mimics the shape of the mannosyl cation intermediate formed during the hydrolysis of mannose from glycoproteins. cornell.edu The potency and specificity of inhibition are highly dependent on the substitution pattern on this core structure.

Research has shown that modifications at various positions on the swainsonine molecule can dramatically alter its inhibitory profile. For example, substitutions at the C-2 and C-8 positions tend to decrease inhibitory activity. researchgate.net Conversely, certain substitutions at the C-3 position, particularly those with an alpha-orientation, have led to analogues with potency exceeding that of swainsonine itself. researchgate.netrsc.org This suggests that the enzyme's active site has a low steric tolerance in some regions while being more accommodating in others. researchgate.net The goal of many of these studies is to develop analogues with high selectivity for Golgi α-mannosidase II over the lysosomal enzyme to avoid potential metabolic complications. researchgate.netresearchgate.net

Stereochemical Influence on Biological Activity and Enzyme Interaction

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of swainsonine. The molecule's specific chirality dictates how it fits into the active site of the target enzyme, and even subtle changes can significantly impact its inhibitory power. nih.govnih.govmdpi.com

Effects of Epimerization on Mannosidase Inhibition Profiles

Epimerization, which involves changing the stereochemical configuration at a single chiral center, has been a valuable tool for probing the SAR of swainsonine. Studies on various synthetic epimers of swainsonine have demonstrated the strict stereochemical requirements for effective mannosidase inhibition. For instance, the 8-epimer, 1,8-diepimer, and 2,8a-diepimer of swainsonine showed no significant inhibitory effect on any α-mannosidases. nih.govnih.gov In contrast, the 8a-epimer and the 8,8a-diepimer were found to be specific, competitive inhibitors of lysosomal α-mannosidase, although generally less potent than swainsonine itself. nih.govnih.gov These findings highlight how altering the chirality of the swainsonine molecule can affect its inhibitory specificity and provide useful reagents for studying glycoprotein (B1211001) biosynthesis and catabolism. nih.govnih.gov

CompoundKi (M) vs. Lysosomal α-Mannosidase
8a-epimer of swainsonine7.5 x 10-5
8,8a-diepimer of swainsonine2 x 10-6
8-epimer of swainsonineNo appreciable effect
1,8-diepimer of swainsonineNo appreciable effect
2,8a-diepimer of swainsonineNo appreciable effect

Data from in vitro studies on human α-mannosidases. nih.govnih.gov

Role of Specific Chiral Centers (C-1, C-2, C-8, C-8a, C-5) in Activity

C-1 and C-2: The hydroxyl groups at these positions are vital for activity, as they mimic the hydroxyls on the natural mannose substrate.

C-8: The configuration of the hydroxyl group at C-8 is crucial. For example, 8-epi-L-swainsonine showed significantly reduced inhibitory activity against α-L-rhamnosidase compared to L-swainsonine, indicating the hydroxyl group in the R configuration at C-8 is essential for enzyme recognition. aber.ac.uk

Comparative Studies of Cyclic and Open-Chain Analogues

To assess the importance of the rigid, bicyclic structure of swainsonine, researchers have synthesized and tested more flexible, open-chain (acyclic) analogues. These studies have consistently shown that the open-chain versions are weaker competitive inhibitors of lysosomal α-mannosidase compared to their cyclic counterparts. nih.govnih.gov For example, 1,4-dideoxy-1,4-imino-D-mannitol, the open-chain analogue of swainsonine, was a less potent inhibitor. nih.govnih.gov This demonstrates that the conformational rigidity of the indolizidine ring is a key feature for potent inhibition, as it pre-organizes the critical hydroxyl groups in the optimal orientation for binding to the enzyme's active site.

Open-Chain AnalogueCorresponding Cyclic CompoundKi (M) vs. Lysosomal α-Mannosidase
1,4-dideoxy-1,4-imino-D-mannitolSwainsonine1.3 x 10-5
1,4-dideoxy-1,4-imino-D-talitol8a-epimer of swainsonine1.2 x 10-4
1,4-dideoxy-1,4-imino-L-allitol8,8a-diepimer of swainsonine1.2 x 10-4

Data from in vitro studies on human α-mannosidases. nih.govnih.gov

Rational Design and Synthesis of Analogues for Enhanced Selectivity

Insights from SAR studies have fueled the rational design and synthesis of novel swainsonine analogues aimed at achieving enhanced selectivity for specific mannosidase enzymes. nih.govqub.ac.uk By understanding which parts of the molecule interact with specific residues in the enzyme's active site, chemists can make targeted modifications to improve potency and selectivity. Structure-guided design, combining computational modeling with organic synthesis, has been employed to create C3-branched swainsonine analogues that act as selective inhibitors of human Golgi α-mannosidase II. rsc.org This approach seeks to develop compounds that are more effective and avoid the off-target effects associated with inhibiting multiple mannosidases. researchgate.netresearchgate.net

Methodologies for SAR Determination (e.g., In Vitro Enzyme Assays, Cellular Assays)

The evaluation of SAR for swainsonine and its synthetic analogues is conducted using a variety of established methodologies.

In Vitro Enzyme Assays: These are the primary tools for determining the inhibitory potency of a compound against a purified enzyme. researchgate.net These assays measure the enzyme's activity in the presence of varying concentrations of the inhibitor, allowing for the calculation of values like the IC50 (the concentration at which 50% of the enzyme's activity is inhibited) or the Ki (inhibition constant). nih.govnih.gov

Cellular Assays: To understand the effects of these compounds in a biological context, cellular assays are crucial. nih.gov Researchers treat cells in culture with the swainsonine analogues and observe the consequences of mannosidase inhibition. nih.govnih.gov This can include measuring the accumulation of unprocessed mannose-rich oligosaccharides or assessing the impact on glycoprotein processing, which confirms that the compounds are active within a cellular environment. nih.govnih.govnih.gov

Synthetic Swainsonine As a Molecular Probe in Biochemical Research

Application in Studying Glycoprotein (B1211001) Biosynthesis and Degradation Pathways

Synthetic swainsonine (B1682842) is a powerful inhibitor of Golgi α-mannosidase II, a critical enzyme in the N-linked glycoprotein processing pathway. researchgate.netoup.com This pathway is responsible for modifying oligosaccharide chains attached to newly synthesized proteins. By inhibiting this enzyme, swainsonine effectively halts the maturation of high-mannose oligosaccharides into complex and hybrid N-glycans. nih.gov

When cells are treated with swainsonine, the trimming of mannose residues is blocked, leading to the accumulation of glycoproteins carrying high-mannose-type structures. nih.govresearchgate.net Researchers can then analyze these accumulated intermediates to understand the sequential steps of the biosynthetic pathway. For instance, studies in cultured cells, such as Madin-Darby Canine Kidney (MDCK) and Chinese Hamster Ovary (CHO) cells, have demonstrated that swainsonine treatment causes a significant decrease in the incorporation of radiolabels into complex-type glycopeptides and a corresponding increase in high-mannose types. nih.gov The oligosaccharides released from swainsonine-treated cells are often identified as larger structures, such as Man9GlcNAc, which are characteristic of early processing intermediates. nih.gov

This inhibitory action also extends to lysosomal α-mannosidase, making swainsonine a useful tool for studying glycoprotein catabolism and the pathogenesis of lysosomal storage diseases. researchgate.netnih.gov

Table 1: Effect of Swainsonine on N-linked Glycoprotein Processing in Cultured Cells Data derived from studies on MDCK and CHO cells. nih.gov

FeatureControl CellsSwainsonine-Treated CellsBiochemical Implication
Predominant N-glycan Type Complex and HybridHigh-Mannose (e.g., Man9GlcNAc)Inhibition of Golgi α-mannosidase II prevents further processing.
Endoglycosidase H Sensitivity LowHighHigh-mannose structures are susceptible to Endoglycosidase H cleavage.
Concanavalin (B7782731) A Binding BaselineIncreasedIncreased surface exposure of high-mannose glycans enhances lectin binding.
Bacterial Adhesion (E. coli B886) BaselineIncreasedDemonstrates functional alteration of the cell surface due to modified glycans.

Utility in Elucidating Glycosidase-Mediated Cellular Processes

The alteration of cell surface glycans induced by swainsonine serves as a method to investigate the role of specific glycan structures in various cellular functions. Glycoproteins are integral to processes such as cell-cell communication, cellular adhesion, and intracellular trafficking. researchgate.net By modifying the glycan landscape, swainsonine allows researchers to probe the consequences of these changes.

For example, cells cultured in the presence of swainsonine exhibit an increased capacity to bind specific lectins like concanavalin A, which recognizes high-mannose structures. nih.gov Similarly, these cells show enhanced adhesion to certain bacteria, such as Escherichia coli B886, that bind to high-mannose glycoproteins. nih.gov These findings directly demonstrate that the structure of N-linked oligosaccharides is critical for mediating cell surface recognition events. The disruption of glycoprotein processing by swainsonine effectively unmasks the functional roles of intermediate glycan structures in cellular behavior.

Role in Investigating Enzyme-Substrate Interactions and Substrate Specificity

Swainsonine's utility as a molecular probe is rooted in its structural properties. As a polyhydroxylated alkaloid, it is classified as an iminosugar that mimics the natural mannose substrate. researchgate.netbiorxiv.org At physiological pH, the bridgehead nitrogen atom of swainsonine is protonated, creating a positive charge. This allows the molecule to mimic the structure and charge of the proposed mannosyl cation transition state that occurs during the enzymatic cleavage of glycosidic bonds. researchgate.netbiorxiv.org This mimicry enables swainsonine to bind with high affinity and specificity to the active site of mannosidases, effectively blocking substrate access.

The chemical synthesis of swainsonine and its analogues has been instrumental in probing the active sites of these enzymes. By systematically modifying the swainsonine structure, researchers can investigate the specific molecular interactions required for binding and inhibition. For example, synthetic analogues where the bridgehead nitrogen is replaced by a sulfonium (B1226848) ion have been created to test the hypothesis that a permanent positive charge is a key feature for effective glycosidase inhibition. nih.govnih.gov Comparing the inhibitory activity of these analogues provides valuable insight into the chemical environment of the enzyme's active site and the mechanism of catalysis.

Table 2: Use of Synthetic Swainsonine Analogues to Probe Enzyme-Substrate Interactions

Compound/AnalogueStructural ModificationResearch Question Addressed
Swainsonine Natural indolizidine alkaloid structureServes as a baseline inhibitor and transition-state mimic.
Thioswainsonine Bridgehead nitrogen (N) replaced by a sulfonium ion (S+)Investigates the importance of a permanent positive charge for binding and inhibition. nih.govnih.gov
3-substituted analogues Addition of groups (e.g., benzyloxymethyl) at the C-3 positionProbes the steric and electronic tolerance of the enzyme active site to improve potency and selectivity. researchgate.net

Development of Novel Reagents for Advanced Glycobiology Studies

The ability to chemically synthesize swainsonine opens the door to creating more sophisticated molecular probes for advanced research. The swainsonine scaffold can be chemically modified to incorporate various functional groups, transforming it from a simple inhibitor into a versatile tool for detection, visualization, and isolation of glycosidases.

One area of development has focused on creating analogues with greater selectivity. Swainsonine inhibits both Golgi and lysosomal mannosidases, which can complicate the interpretation of results. Synthetic efforts have produced derivatives, such as 3-benzyloxymethyl analogues, that show different inhibitory profiles, with the goal of developing reagents that can selectively target one enzyme over the other. researchgate.net

Furthermore, the swainsonine structure can be conjugated to reporter tags to create novel reagents:

Affinity Probes: By attaching a biotin (B1667282) tag to synthetic swainsonine, researchers can create a probe for use in affinity chromatography or pull-down experiments. nih.gov Such a probe could be used to isolate and identify mannosidases and their binding partners from complex cellular lysates.

Imaging Agents: The incorporation of a fluorescent dye or a radionuclide (e.g., for Positron Emission Tomography, PET) onto the swainsonine scaffold could yield powerful imaging agents. mdpi.com These probes would enable the real-time visualization of enzyme localization and activity within living cells and organisms, providing crucial information for both basic research and disease diagnostics.

These advanced reagents, derived from synthetic swainsonine, hold the potential to significantly enhance the study of glycobiology by providing more specific and dynamic ways to investigate the roles of glycosidases in health and disease.

Q & A

Q. What are the primary synthetic strategies for swainsonine, and how do they address challenges in stereochemical control?

Swainsonine’s indolizidine core and multiple hydroxyl groups require precise stereochemical control. Common strategies include:

  • Carbohydrate-based synthesis : Utilizing chiral pool starting materials (e.g., D-glucose) to exploit inherent stereochemistry .
  • Asymmetric catalysis : Employing chiral auxiliaries or catalysts, such as Sharpless epoxidation or [2+2] cycloadditions, to establish stereocenters .
  • Diastereoselective rearrangements : For example, ruthenium-catalyzed ring-opening metathesis to form the bicyclic structure . Methodological validation often combines X-ray crystallography and NMR coupling constants to confirm configurations .

Q. How do researchers validate the structural fidelity of synthetic swainsonine analogs?

Key techniques include:

  • X-ray diffraction : Resolving absolute configurations, as demonstrated in diacyl swainsonine derivatives .
  • NMR analysis : Coupling constants (e.g., 3JHH^3J_{H-H}) and NOESY correlations to verify relative stereochemistry .
  • Chromatographic purity : HPLC or LC-MS to ensure enantiomeric excess, critical for bioactivity studies .

Advanced Research Questions

Q. What methodological gaps exist in reconciling discrepancies between synthetic swainsonine’s in vitro and in vivo bioactivity?

Discrepancies often arise from:

  • Pharmacokinetic variability : Poor bioavailability due to hydroxyl group polarity, addressed via prodrug strategies (e.g., acetylated derivatives) .
  • Cell line specificity : Standardized assays (e.g., Golgi mannosidase II inhibition) are recommended to normalize activity comparisons .
  • Meta-analysis frameworks : Systematic reviews using PICO frameworks (Population, Intervention, Comparison, Outcome) to harmonize data across studies .

Q. How can synthetic routes be optimized to address the low yield bottleneck in swainsonine production?

Recent advances focus on:

  • Modular synthesis : Fragment coupling (e.g., indolizidine core + polyhydroxylated sidechain) to reduce step count .
  • Biocatalytic methods : Leveraging fungal biosynthesis genes (e.g., swnK, swnH) for hybrid synthetic-biosynthetic pathways .
  • Flow chemistry : Continuous processes to enhance reaction efficiency and scalability .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of swainsonine analogs?

  • Systematic SAR frameworks : Categorizing analogs by hydroxylation patterns (e.g., C1, C2, C8 substitutions) and correlating with mannosidase inhibition .
  • Computational modeling : Docking studies to predict binding affinities with Golgi α-mannosidase II, validated via enzymatic assays .
  • Cross-study synthesis : ROSES-compliant evidence synthesis to aggregate SAR data and identify consensus trends .

Data Synthesis and Reporting

Q. How should researchers design synthesis-ready studies for swainsonine’s bioactivity data?

Guidelines include:

  • Data repositories : Archiving raw NMR spectra, crystallographic data, and bioassay protocols in public repositories (e.g., Zenodo) .
  • Standardized reporting : Adopting ROSES standards for transparency in methodology and outcome metrics .
  • Interdisciplinary collaboration : Integrating synthetic chemists, biologists, and data scientists in transdisciplinary teams .

Tables

Q. Table 1. Key Synthetic Approaches to Swainsonine

StrategyStarting MaterialKey StepYield (%)Reference ID
Carbohydrate-basedD-glucoseIndolizidine cyclization12
Asymmetric [2+2] cycloadditionChiral enol etherDiastereoselective ketene addition28
Hybrid biosyntheticFungal lysateGene cluster expression (swnK/swnH)N/A*

*Biosynthetic yields not yet comparable to chemical synthesis.

Q. Table 2. Reported Bioactivities of Synthetic Swainsonine

ActivityMechanismIC₅₀ (nM)Model SystemReference ID
Anti-cancerGolgi α-mannosidase II inhibition15HeLa cells
ImmunosuppressiveLysosomal mannosidase blockade42Murine T-cells
AntiviralGlycoprotein processing disruption210Influenza A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Swainsonine, synthetic
Reactant of Route 2
Swainsonine, synthetic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.